Cas no 1869739-39-8 (7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one)

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound featuring a fused pyrrolo-pyrazine core with a bromo substituent at the 7-position and a methyl group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom offers a handle for cross-coupling reactions, while the lactam moiety provides a versatile scaffold for derivatization. Its rigid bicyclic framework enhances stability, facilitating handling and storage. The compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and potential for targeted modifications.
7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one structure
1869739-39-8 structure
Product Name:7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
CAS No:1869739-39-8
MF:C8H9BrN2O
MW:229.073860883713
MDL:MFCD29931327
CID:5617079
PubChem ID:130615016
Update Time:2025-05-22

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Chemical and Physical Properties

Names and Identifiers

    • 1869739-39-8
    • 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
    • Z1259192289
    • EN300-3000425
    • 7-bromo-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
    • MDL: MFCD29931327
    • Inchi: 1S/C8H9BrN2O/c1-5-3-10-8(12)7-2-6(9)4-11(5)7/h2,4-5H,3H2,1H3,(H,10,12)
    • InChI Key: JPXNXMHACMHYOZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(NCC(C)N2C=1)=O

Computed Properties

  • Exact Mass: 227.98983g/mol
  • Monoisotopic Mass: 227.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 34Ų

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Pricemore >>

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Additional information on 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1869739-39-8)

The compound 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS No. 1869739-39-8) is a highly specialized organic molecule with a unique structural composition. This compound belongs to the class of pyrrolopyrazines, which are known for their versatile applications in various fields of chemistry and materials science. The CAS number 1869739-39-8 uniquely identifies this compound in chemical databases worldwide.

The molecular structure of 7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is characterized by a fused bicyclic system consisting of a pyrrole and a pyrazine ring. The bromine atom at position 7 and the methyl group at position 4 introduce specific electronic and steric properties to the molecule. These features make it an interesting candidate for further chemical modifications and functionalization.

Recent studies have highlighted the potential of pyrrolopyrazine derivatives in drug discovery and materials science. For instance, research has shown that compounds like 7-Bromo-4-methyl... exhibit promising biological activities, including anti-inflammatory and antioxidant properties. These findings underscore the importance of exploring such compounds for therapeutic applications.

In terms of synthesis, the preparation of 7-Bromo... involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically starts with the formation of the pyrrole ring followed by subsequent functionalization to introduce the bromine and methyl groups. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction efficiency and yield.

The physical properties of this compound are also significant for its applications. Its solubility in various solvents and thermal stability are critical factors in determining its suitability for different chemical processes. Recent advancements in analytical techniques have enabled more accurate determination of these properties, contributing to a better understanding of its behavior under different conditions.

Moreover, computational chemistry has played a pivotal role in predicting the electronic structure and reactivity of 7-Bromo... Quantum mechanical calculations have provided insights into its molecular orbitals and reactivity patterns, which are essential for designing new synthetic pathways and predicting its interactions with other molecules.

In conclusion, 7-Bromo... is a fascinating compound with a wealth of potential applications across multiple disciplines. Its unique structure and properties make it a valuable subject for further research and development in both academic and industrial settings.

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